S-Decylglutathione
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Overview
Description
2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound that belongs to the class of peptides This compound is characterized by its unique structure, which includes an amino group, a carboxymethylamino group, and a decylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the decylsulfanyl group: This step involves the reaction of a decylthiol with a suitable halogenated precursor to form the decylsulfanyl group.
Introduction of the carboxymethylamino group: This step involves the reaction of a suitable amino acid derivative with a carboxymethylating agent.
Coupling reactions: The final step involves coupling the decylsulfanyl and carboxymethylamino groups with the amino acid backbone under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like crystallization, chromatography, and recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethylamino group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions. The decylsulfanyl group may also play a role in the compound’s ability to interact with lipid membranes, affecting membrane fluidity and signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-[[1-(carboxymethylamino)-3-hexylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- 2-Amino-5-[[1-(carboxymethylamino)-3-(dimethylarsinothio)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Uniqueness
2-Amino-5-[[1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is unique due to its decylsulfanyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic environments. Additionally, the presence of both amino and carboxymethylamino groups provides versatility in chemical reactions and potential biological activities.
Properties
CAS No. |
102814-04-0 |
---|---|
Molecular Formula |
C20H37N3O6S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-decylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H37N3O6S/c1-2-3-4-5-6-7-8-9-12-30-14-16(19(27)22-13-18(25)26)23-17(24)11-10-15(21)20(28)29/h15-16H,2-14,21H2,1H3,(H,22,27)(H,23,24)(H,25,26)(H,28,29)/t15-,16-/m0/s1 |
InChI Key |
XAAOGZMKEJNHLW-HOTGVXAUSA-N |
Isomeric SMILES |
CCCCCCCCCCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
SMILES |
CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Canonical SMILES |
CCCCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
sequence |
XXG |
Synonyms |
S-DECYLGLUTATHIONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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